N-(2-ethoxyphenyl)-2-[11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a furan ring, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate benzene derivatives with diamines under acidic or basic conditions to form the diazepine ring.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate compound with 2-ethoxyphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the diazepine core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated diazepine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on central nervous system receptors, given the diazepine core, which is common in many psychoactive drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-[11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide exerts its effects would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific receptors in the brain, modulating neurotransmitter activity. The molecular targets could include GABA receptors or other neurotransmitter systems, and the pathways involved would be those related to signal transduction and neural activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with a similar core structure but different substituents.
Furazolidone: Contains a furan ring and is used as an antimicrobial agent.
Ethoxybenzene: Shares the ethoxyphenyl group but lacks the complex diazepine structure.
Uniqueness
N-(2-ethoxyphenyl)-2-[11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its combination of a dibenzo[b,e][1,4]diazepine core, a furan ring, and an ethoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H31N3O4 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C29H31N3O4/c1-4-35-24-13-8-6-11-20(24)31-26(34)18-32-22-12-7-5-10-19(22)30-21-16-29(2,3)17-23(33)27(21)28(32)25-14-9-15-36-25/h5-15,28,30H,4,16-18H2,1-3H3,(H,31,34) |
InChI Key |
KPBWZSPPNKJWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C42)C5=CC=CO5 |
Origin of Product |
United States |
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